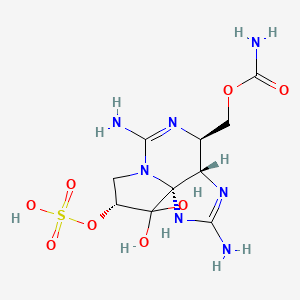

冈尼毒素 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gonyautoxin 2 is a naturally occurring neurotoxin produced by certain species of marine dinoflagellates, such as Alexandrium, Gonyaulax, and Protogonyaulax . It belongs to the group of saxitoxins, which are known for their potent neurotoxic effects. Gonyautoxin 2 is one of the eight gonyautoxins identified, ranging from gonyautoxin 1 to gonyautoxin 8 . These toxins are primarily associated with paralytic shellfish poisoning, a serious condition resulting from the consumption of contaminated shellfish .

科学研究应用

Gonyautoxin 2 has several scientific research applications across various fields:

作用机制

Target of Action

Gonyautoxin 2, also known as Gonyautoxin II or GTX-2, primarily targets the voltage-gated sodium channels in the postsynaptic membrane . These channels play a crucial role in the propagation of action potentials in neurons, making them a key component in the transmission of signals in the nervous system.

Mode of Action

As a neurotoxin, Gonyautoxin 2 binds with high affinity to the site 1 of the α-subunit of the voltage-dependent sodium channels . This binding blocks the influx of sodium ions, preventing nerve and muscle cells from producing action potentials . As a result, neuronal transmission is blocked, leading to a temporary paralysis of muscles .

Biochemical Pathways

The primary biochemical pathway affected by Gonyautoxin 2 involves the blocking of sodium channels, which disrupts the normal flow of sodium ions into the neuron. This disruption prevents the generation of action potentials, effectively blocking neuronal transmission . A specific enzyme, a sulfotransferase, has been found to transfer a sulfate group from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to N-21 in the carbamoyl group of Gonyautoxin 2/3 (GTX2/3) to produce C1/C2 .

Pharmacokinetics

It’s known that gonyautoxin 2 can be detected in aquatic products using a monoclonal antibody, with a detection limit measured to be lower than 074 micrograms per milliliter

Result of Action

The primary result of Gonyautoxin 2’s action is the temporary paralysis of muscles due to the blocking of neuronal transmission . This effect has been utilized in medical treatments. For example, in the treatment of chronic anal fissures, Gonyautoxin 2 was found to break the vicious circle of pain and spasm that leads to the condition . The compound achieved total remission of acute and chronic anal fissures within 15 and 28 days respectively .

Action Environment

Gonyautoxin 2 is naturally produced by several marine dinoflagellate species . The production and potency of the toxin can be influenced by environmental factors such as the presence of “red tides”, which are dinoflagellate blooms . The coloration of the water isn’t a necessity for the production of the toxins . The toxins are taken up by shellfish and undergo bioaccumulation , which can lead to human illnesses like paralytic shellfish poisoning (PSP) upon consumption .

生化分析

Biochemical Properties

Gonyautoxin 2 interacts with various biomolecules, primarily the voltage-gated sodium channels on excitable cells . By reversibly binding to its receptor site on these channels, it blocks the influx of Na+ ions, preventing nerve and muscle cells from producing action potentials . This results in a temporary paralysis of muscles .

Cellular Effects

The primary effect of Gonyautoxin 2 at the cellular level is the blockage of neuronal transmission, which results in a temporary paralysis of muscles . This blockage is achieved by preventing the production of action potentials in nerve and muscle cells .

Molecular Mechanism

The molecular mechanism of action of Gonyautoxin 2 involves its binding to the voltage-gated sodium channels on excitable cells . This binding is reversible and results in the blockage of the influx of Na+ ions . As a result, nerve and muscle cells are prevented from producing action potentials, leading to a temporary paralysis of muscles .

Temporal Effects in Laboratory Settings

It is known that the effects of Gonyautoxin 2, such as the blockage of neuronal transmission, are temporary .

Dosage Effects in Animal Models

The effects of Gonyautoxin 2 in animal models are dose-dependent. For humans, a dose of 1-4 mg of these toxins is already lethal . Shellfish can contain more than 10 micrograms of Gonyautoxin 2 per 100 gram weight, indicating that the consumption of a few mussels can already be fatal for humans .

Metabolic Pathways

It is known that Gonyautoxin 2 is a part of the group of saxitoxins , which suggests that it may be involved in similar metabolic pathways as other saxitoxins.

Transport and Distribution

It is known that Gonyautoxin 2 is taken up by shellfish and undergoes bioaccumulation .

Subcellular Localization

Given its mechanism of action, it is likely that Gonyautoxin 2 localizes to the areas of cells where voltage-gated sodium channels are present .

准备方法

Synthetic Routes and Reaction Conditions: Gonyautoxin 2 can be synthesized from L-serine methyl ester through a series of chemical reactions . The process begins with the treatment of L-serine methyl ester with an aldehyde to form a ring structure. This intermediate is then deprotected using a reagent such as [SO3CH2CCl3] . The final step involves a rhodium-catalyzed amination reaction with guanidine, forming the tricyclic frame of gonyautoxin 3, which can be further converted to gonyautoxin 2 .

Industrial Production Methods: Most available gonyautoxin 2 is extracted from natural sources, particularly marine dinoflagellates .

化学反应分析

Types of Reactions: Gonyautoxin 2 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

相似化合物的比较

Saxitoxin: Known for its high potency and similar mechanism of action.

Neosaxitoxin: Slightly different in structure but equally potent.

Decarbamoylsaxitoxin: A less potent derivative with similar neurotoxic effects.

Uniqueness: Gonyautoxin 2 is unique due to its specific structural features and its particular binding affinity to sodium channels, which may differ slightly from other saxitoxins .

属性

CAS 编号 |

60508-89-6 |

|---|---|

分子式 |

C10H17N7O8S |

分子量 |

395.35 g/mol |

IUPAC 名称 |

(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |

InChI |

InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23) |

InChI 键 |

ARSXTTJGWGCRRR-UHFFFAOYSA-N |

SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |

规范 SMILES |

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)O |

同义词 |

(3aS,4R,9R,10aS)-2,6-Diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-1H,10H-pyrrolo[1,2-c]purine-9,10,10-triol 9-(Hydrogen Sulfate); 11α-Hydroxysaxitoxin 11-Sulfate; GTX II; GTX2; Gonyautoxin II; Toxin GTX2; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)

![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)